molecular formula C12H16FNO B13946052 3-(Dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one

3-(Dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one

Cat. No.: B13946052
M. Wt: 209.26 g/mol
InChI Key: KEQFCHDIGQCFFX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a dimethylamino group, a fluoro-substituted phenyl ring, and a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methylbenzaldehyde and dimethylamine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the ketone group to form alcohols.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The dimethylamino group may interact with receptors or enzymes, while the fluoro-substituted phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the fluoro and methyl substituents on the phenyl ring.

    3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one: Similar structure but without the methyl group.

    3-(Dimethylamino)-1-(2-methylphenyl)propan-1-one: Similar structure but without the fluoro group.

Uniqueness

The presence of both the fluoro and methyl substituents on the phenyl ring in 3-(Dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one imparts unique chemical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-(dimethylamino)-1-(2-fluoro-4-methylphenyl)propan-1-one

InChI

InChI=1S/C12H16FNO/c1-9-4-5-10(11(13)8-9)12(15)6-7-14(2)3/h4-5,8H,6-7H2,1-3H3

InChI Key

KEQFCHDIGQCFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCN(C)C)F

Origin of Product

United States

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